N-cyclohexyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound features a 1,2-dihydropyridin-2-one core linked to a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group. The acetamide moiety is N-cyclohexyl-substituted, contributing to its lipophilic character. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in medicinal chemistry applications. The 2-methylphenyl substituent introduces steric bulk and electron-donating effects, which may influence target engagement and pharmacokinetics.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-8-5-6-11-17(15)20-24-21(29-25-20)18-12-7-13-26(22(18)28)14-19(27)23-16-9-3-2-4-10-16/h5-8,11-13,16H,2-4,9-10,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATWVHYVAOVISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a carboxylic acid derivative. The pyridinone moiety can be introduced via a condensation reaction with an appropriate aldehyde or ketone. The final step involves the coupling of the cyclohexyl group to the acetamide backbone under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to modify the oxadiazole ring or the pyridinone moiety.
Substitution: Nucleophilic substitution reactions can be carried out on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-cyclohexyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or antiviral agent.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring and pyridinone moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
BG14870 (N-cyclohexyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide) :
This analog replaces the 2-methylphenyl group with a 4-fluorophenyl substituent. Fluorine’s electronegativity enhances dipole interactions and may improve binding to targets like kinases or GPCRs. The molecular formula (C21H21FN4O3) reflects a lower molecular weight (396.41 g/mol) compared to the target compound (estimated C22H24N4O3, ~404.45 g/mol). Fluorination typically increases metabolic stability but may reduce lipophilicity (clogP) relative to the methyl-substituted analog .- (S)-2,2,2-Trifluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide: Shares the 2-methylphenyl (o-tolyl) group on the oxadiazole but incorporates a trifluoroacetamide backbone. The ethyl linker may confer conformational flexibility, altering target selectivity .
Core Structure Modifications
- Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide): Replaces the dihydropyridinone core with a benzoxazolo-oxazine scaffold. The 5-methyl-1,2,4-oxadiazole and pyridinyl groups suggest enhanced π-π stacking interactions with aromatic residues in target proteins. The fused heterocyclic system likely improves rigidity, which could increase potency but reduce oral bioavailability due to higher molecular complexity .
Acetamide Backbone Differences
- (R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-yl]butanamide derivatives: These compounds () feature phenoxyacetamide side chains and tetrahydro-pyrimidinone rings. The dimethylphenoxy group introduces steric hindrance and hydrophobicity, which may enhance membrane permeability.
Research Findings and Hypotheses
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylphenyl group (target compound) may favor hydrophobic binding pockets, while 4-fluorophenyl (BG14870) could optimize interactions with polar residues .
- Backbone Rigidity : Compound 60’s fused heterocycles suggest superior target selectivity but may necessitate prodrug strategies for absorption .
- Metabolic Stability : Trifluoroacetamide derivatives () are likely more resistant to hydrolysis than standard acetamides, extending half-life .
Biological Activity
N-cyclohexyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.
Synthesis and Chemical Structure
The compound is characterized by the presence of a cyclohexyl group, a 2-methylphenyl moiety, and an oxadiazole ring. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving nitrile oxides and appropriate olefins.
- Coupling Reactions : The oxadiazole intermediate is coupled with acetamide derivatives via nucleophilic substitution.
- Final Modifications : Additional functional groups may be introduced to enhance biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or other metabolic pathways.
- Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways related to inflammation or cancer progression.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that certain derivatives can effectively inhibit the growth of resistant bacterial strains such as MRSA and VRE .
Antifungal Activity
The compound has also demonstrated antifungal activity against various pathogenic fungi. A study highlighted its efficacy in inhibiting fungal growth through disruption of cell membrane integrity .
Anticancer Properties
N-cyclohexyl derivatives have been studied for their potential anticancer effects. They are thought to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Case Studies
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Antimicrobial Efficacy : A case study evaluated the effectiveness of N-cyclohexyl derivatives against multiple bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations lower than 100 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL - Anticancer Activity : In vitro studies on human cancer cell lines revealed that N-cyclohexyl derivatives could reduce cell viability by over 50% at concentrations around 10 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
